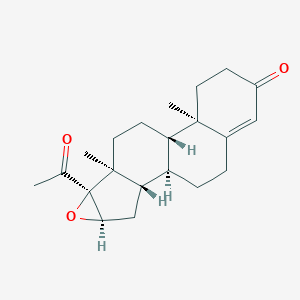

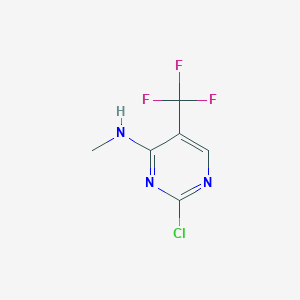

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine often involves nucleophilic substitution reactions. For instance, 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which share a similar structure, were synthesized through nucleophilic substitution of appropriate amines with a related chloro-trifluoromethyl pyrimidine derivative (Nie et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction. For example, derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine displayed crystallization in specific systems, indicating distinct molecular geometry and interactions (Gao et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives, including those similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, participate in various chemical reactions. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized through cyclization involving hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Physical Properties Analysis

Physical properties such as crystal systems, molecular dimensions, and space groups can be determined through structural analysis, as seen in compounds like N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and its derivatives (Nie et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are key aspects of such compounds. Studies have explored the structure-activity relationships, showing how modifications at certain positions on the pyrimidine ring influence the activity and properties of the compound (Palanki et al., 2000).

科学研究应用

Synthesis of Trifluoromethylated Analogues :

- Research shows that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can be used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid, which are significant in medicinal chemistry (Sukach et al., 2015).

Antitumor Activities :

- A study synthesizing novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives indicates that these compounds exhibit potent antitumor activity (聂瑶 et al., 2014).

Inhibitors of NF-kappaB and AP-1 Gene Expression :

- The compound has been studied for its role in inhibiting NF-kappaB and AP-1 transcription factors, which are crucial in understanding gene expression related to various diseases (Palanki et al., 2000).

Synthesis of Enantiomeric Derivatives :

- Research into enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has revealed that these compounds show significant antitumor activity against specific cancer cell lines (Gao et al., 2015).

Corrosion Inhibition :

- Pyrimidinic Schiff bases, including variants of pyrimidin-4-amines, have been studied for their effectiveness as corrosion inhibitors, an important application in materials science (Ashassi-Sorkhabi et al., 2005).

Lewis Acid-Induced Selective Addition :

- Research has been conducted on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, a process catalyzed by Lewis acids, which is significant in organic synthesis (Richter et al., 2013).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZWBBJKHCGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610581 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

CAS RN |

515824-43-8 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)